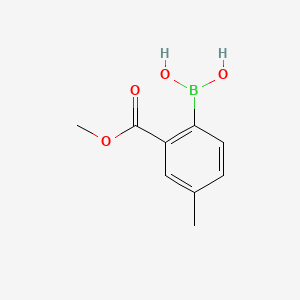

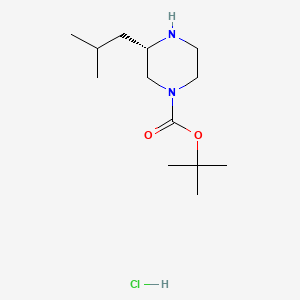

![molecular formula C14H11ClO3 B573069 3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261920-84-6](/img/structure/B573069.png)

3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C8H7ClO3 . It is also known by other names such as 3-chloro-5-methoxy-benzoic acid, 5-chloro-m-anisic acid, 3-carboxy-5-chloroanisole, and benzoic acid, 3-chloro-5-methoxy .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a two-step synthetic sequence was developed for the undergraduate organic chemistry laboratory using vanillin as the starting material . Vanillin is iodinated using Oxone® and potassium iodide in refluxing water, and students are tasked with determining the position of aromatic substitution using 1 H NMR spectroscopy . The iodovanillin is subsequently used in an aqueous Suzuki-Miyaura reaction with para-methylphenylboronic acid .

Molecular Structure Analysis

The molecular structure of “3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid” can be represented by the SMILES notation: COC1=CC(Cl)=CC(=C1)C(O)=O . The compound has a molecular weight of 186.59 g/mol .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 323.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 59.7±3.0 kJ/mol and a flash point of 149.2±22.3 °C .

Aplicaciones Científicas De Investigación

Chiral Separations and Enantioselective Chromatography

- Researchers have explored covalently immobilized polysaccharide-based chiral selectors. While the flexibility of these selectors is sometimes a concern, they remain valuable tools for resolving chiral compounds .

Photonic Materials and Lasing Applications

Safety and Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of its synthesis and potential applications. The Suzuki–Miyaura coupling reaction, which is used in its synthesis, is a green chemistry principle that uses a potentially renewable feedstock and safer reagents, the choice of water as a safer reaction solvent, and the employment of a catalytic reaction . This approach minimizes waste in labs through the use of an intermediate product .

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in transmetalation, a process where an organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds .

Action Environment

It’s known that the success of suzuki–miyaura coupling reactions, in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZMTLBTJRBJJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689558 |

Source

|

| Record name | 3'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-5-methoxybenzoic acid | |

CAS RN |

1261920-84-6 |

Source

|

| Record name | 3'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B572988.png)

![Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]](/img/structure/B572993.png)

![6-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B573004.png)

![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)